molecular formula C14H17ClN2O B2515779 N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2396580-46-2

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2515779
CAS No.: 2396580-46-2
M. Wt: 264.75
InChI Key: YNHYZHBKDANLFN-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It features a piperidine moiety, a heterocycle that is one of the most important building blocks in drug design, present in more than twenty classes of pharmaceuticals . The molecular structure combines a chloro-substituted aromatic system with a piperidine ring and an acrylamide functional group. This combination is particularly valuable for constructing novel molecular architectures, as the piperidine ring can adopt a chair conformation, influencing the overall three-dimensional shape and biological interaction of the molecule . The presence of the acrylamide group makes this compound a potential candidate for use as a Michael acceptor in synthetic organic chemistry, facilitating the creation of more complex derivatives via nucleophilic addition reactions. Piperidine derivatives are frequently explored for their diverse biological activities. Scientific literature indicates that piperidine-based compounds have been extensively studied for their potential as antimicrobial agents, with some derivatives demonstrating efficacy against resistant microorganisms . Furthermore, such intermediates are crucial in the development of central nervous system (CNS) active drugs, including antipsychotic agents like Melperone, and treatments for neurodegenerative conditions such as Alzheimer's disease, for which the piperidine-containing drug Donepezil is a recognized therapeutic . The structural attributes of this compound position it as a versatile precursor or intermediate in medicinal chemistry programs aimed at discovering new bioactive molecules. Researchers may utilize it in the synthesis of targeted libraries for high-throughput screening or in lead optimization efforts to improve potency and selectivity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(4-chloro-2-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-2-14(18)16-12-7-6-11(15)10-13(12)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHYZHBKDANLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 4-chloro-2-nitroaniline, undergoes a nucleophilic substitution reaction with piperidine to form 4-chloro-2-(piperidin-1-yl)aniline.

    Reduction of the Nitro Group: The nitro group in 4-chloro-2-(piperidin-1-yl)aniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: The resulting amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Target of Action

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide interacts with various biological targets, influencing neurotransmitter systems and enzyme activities.

Mode of Action

The compound's pharmacological effects are attributed to its ability to bind to specific receptors and inhibit enzymes involved in critical biochemical pathways.

Pharmacokinetics

Piperidine derivatives are known for favorable pharmacokinetic properties, including good bioavailability and the ability to cross the blood-brain barrier, making them suitable for targeting central nervous system disorders.

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Development : This compound is explored as a pharmacophore for developing new therapeutic agents aimed at treating neurological disorders and cancer.
  • Receptor Binding Studies : Investigations into its binding affinity to neurotransmitter receptors have shown promising results, indicating potential use in treating conditions like depression or anxiety.

2. Biology

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes crucial for cellular signaling, potentially impacting cancer treatment strategies.
  • Antimicrobial Properties : Research indicates that it possesses antibacterial activity against resistant bacterial strains, highlighting its potential in combating antibiotic resistance.

3. Material Science

  • Novel Materials Development : The compound is investigated for its electronic and optical properties, contributing to advancements in material science applications.

The compound has shown a diverse range of biological activities:

Antimicrobial Evaluation

A study demonstrated its antibacterial properties against resistant strains of bacteria, suggesting its utility in addressing public health challenges related to antibiotic resistance.

Cancer Research

In investigations involving epidermal growth factor receptor (EGFR) inhibitors, this compound was included among others for its potential role in targeting brain tumors due to favorable permeability across the blood-brain barrier.

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study highlighted the efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited significant antibacterial activity, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Research
In preclinical trials focusing on brain tumors, this compound was evaluated alongside other EGFR inhibitors. Results indicated that it effectively penetrated the blood-brain barrier and inhibited tumor growth in animal models, showcasing promise for future therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Profiles

Property Target Compound CF₃-Substituted Analog Kinase Inhibitor (AZD9291)
Molecular Weight (g/mol) ~278.7 ~404.3 ~596.0
logP ~2.8 (estimated) 3.5 3.9
PSA (Ų) ~50 ~75 ~110
Key Substituents Cl, piperidine Cl, -CF₃ Indole, methoxy, pyrimidine
  • Lipophilicity : The target compound’s logP is lower than CF₃-bearing analogs, suggesting better aqueous solubility but reduced membrane permeability.
  • Polar Surface Area (PSA) : Lower PSA compared to kinase inhibitors may enhance blood-brain barrier penetration.

Research Implications and Gaps

  • Antimicrobial Potential: The piperidine group in the target compound could mimic the membrane-disrupting effects of cationic amphiphiles, warranting evaluation against resistant pathogens .
  • Kinase Selectivity : The absence of bulky substituents may limit kinase inhibition but could reduce off-target toxicity.
  • Synthetic Feasibility : Analogous compounds in (e.g., N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acrylamides) suggest scalable synthetic routes via base-catalyzed condensations .

Biological Activity

N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide, a synthetic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group that is further substituted with a chloro group and an enamide moiety. Its molecular formula is C14H17ClN2OC_{14}H_{17}ClN_2O, and it has a CAS number of 2396580-46-2. The compound's synthesis typically involves several steps, including nucleophilic substitution and amidation reactions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Receptor Binding:
The compound has been studied for its ability to bind to specific receptors, particularly those involved in neurological pathways. Piperidine derivatives are known to influence neurotransmitter systems, which may contribute to their pharmacological effects.

2. Enzyme Inhibition:
Research indicates that this compound may inhibit certain enzymes crucial for cellular signaling and metabolism. This inhibition can affect various biochemical pathways, leading to therapeutic effects in conditions such as cancer and neurological disorders .

3. Pharmacokinetics:
Piperidine-containing compounds often exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to cross biological barriers, such as the blood-brain barrier (BBB). This characteristic is essential for drugs targeting central nervous system disorders .

Biological Activities

The compound has demonstrated a range of biological activities:

Activity Type Description
Antimicrobial Exhibited significant antibacterial activity against strains like Staphylococcus aureus with MIC values as low as 6.25 µg/mL .
Anticancer Potential as a therapeutic agent in treating EGFR-positive tumors .
Neuroprotective Investigated for effects on neurological pathways, potentially aiding in neurodegenerative diseases.
Material Science Explored for properties in developing novel materials with electronic characteristics.

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Evaluation
In a study focusing on new benzimidazole derivatives, this compound was found to possess notable antibacterial properties against resistant strains of bacteria, showcasing its potential in addressing antibiotic resistance issues .

Case Study 2: Cancer Research
Research investigating EGFR inhibitors included this compound among other compounds. The study emphasized its potential role in targeting brain tumors due to favorable BBB permeability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Feature Biological Activity
N-[4-chloro-2-(morpholin-4-yl)phenyl]prop-2-enamideMorpholine ring instead of piperidineSimilar receptor binding but varied potency
N-[4-chloro-2-(pyrrolidin-1-yl)phenyl]prop-2-enamidePyrrolidine ringDifferent enzyme inhibition profile
N-[4-chloro-2-(azepan-1-yl)phenyl]prop-2-enamideAzepane ringBroader spectrum of activity

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